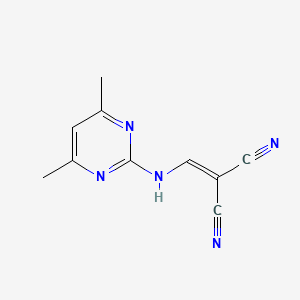
(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)methane-1,1-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)methane-1,1-dicarbonitrile, also known as DMP-2-AMDC, is a compound of interest in the scientific research community due to its potential applications in drug discovery and development. DMP-2-AMDC has been studied for its biochemical and physiological effects and its ability to be used as a tool in various laboratory experiments.
Mecanismo De Acción
The mechanism of action of (((4,6-Dimethylpyrimidin-2-YL)amino)methylene)methane-1,1-dicarbonitrile is not yet fully understood. It is believed that the compound works by binding to certain proteins in the body, which then activate certain pathways or processes. It is also believed that the compound may interact with other molecules in the body, such as hormones, to produce its effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. Preliminary studies suggest that the compound may have anti-inflammatory and analgesic effects, as well as the potential to reduce the risk of certain types of cancer. In addition, the compound may also have neuroprotective effects and may be useful in treating neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)methane-1,1-dicarbonitrile has several advantages for laboratory experiments. It is relatively easy to synthesize, and the purification process can be done quickly and efficiently. In addition, the compound is stable and can be used in a wide range of laboratory experiments. The main limitation of this compound is that its mechanism of action is not yet fully understood, so further research is needed to determine its full potential.
Direcciones Futuras
There are several potential future directions for the study of (((4,6-Dimethylpyrimidin-2-YL)amino)methylene)methane-1,1-dicarbonitrile. Further research is needed to understand the compound’s mechanism of action and to identify its potential therapeutic applications. In addition, the compound could be studied in combination with other compounds to explore synergistic effects. Finally, the compound could be studied in animal models to further understand its biochemical and physiological effects.
Métodos De Síntesis
(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)methane-1,1-dicarbonitrile is synthesized through a series of reactions and purification steps. The first step is the condensation reaction of 4,6-dimethylpyrimidine-2-carbaldehyde with ethyl chloroformate in the presence of piperidine. This reaction yields a mixture of two diastereomers, which are then separated by column chromatography. The pure diastereomers are then reacted with methylenebisacetonitrile in the presence of triethylamine to form this compound. The compound is then purified by recrystallization.
Aplicaciones Científicas De Investigación
(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)methane-1,1-dicarbonitrile has been used as a tool in various laboratory experiments. It has been used in drug discovery and development, as well as in the study of biochemical and physiological effects. It has also been used in the study of catalytic processes, such as the oxidation of organic compounds.
Propiedades
IUPAC Name |
2-[[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c1-7-3-8(2)15-10(14-7)13-6-9(4-11)5-12/h3,6H,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPSAKJPSLYTHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC=C(C#N)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

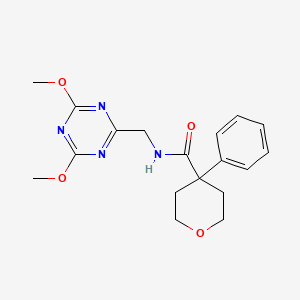
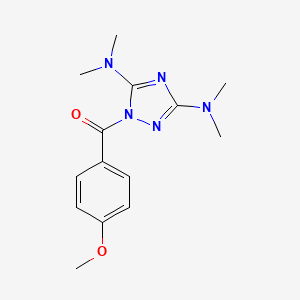
![1-[(2-Chlorophenyl)acetyl]-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2880747.png)
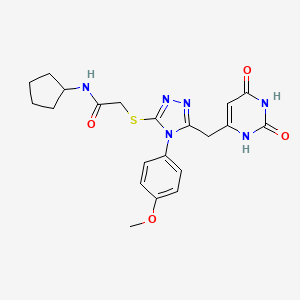
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2880750.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2880751.png)


![[4-(4-Phenylpiperazin-1-yl)oxan-4-yl]methanamine](/img/structure/B2880757.png)

![methyl 5-(((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2880759.png)
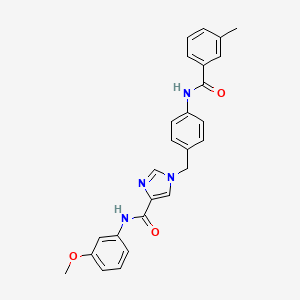
![1-[4-[(5-Chloropyridin-2-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2880764.png)
